molecular formula C23H20BrClN2O2 B2404385 Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 378766-22-4

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Cat. No.: B2404385
CAS No.: 378766-22-4
M. Wt: 471.78
InChI Key: MFCQEXGYFMVVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a useful research compound. Its molecular formula is C23H20BrClN2O2 and its molecular weight is 471.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities, and includes functional groups that enhance its reactivity and potential therapeutic effects. The molecular formula is C24H26BrClN4O2SC_{24}H_{26}BrClN_{4}O_{2}S with a molecular weight of 549.9 g/mol. Its IUPAC name is 6-bromo-3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core : This can be achieved by cyclizing anthranilic acid derivatives with suitable aldehydes or ketones.
  • Bromination and Chlorination : The introduction of bromine and chlorine atoms enhances the compound's biological activity.
  • Esterification : The final step involves esterifying the quinazoline derivative with methyl acetate in the presence of a catalyst.

Anticancer Properties

Research indicates that compounds derived from quinazoline structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit specific kinases involved in cell proliferation. The compound's mechanism may involve binding to these kinases, thereby modulating their activity and leading to reduced cancer cell growth.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In studies evaluating its effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, it demonstrated significant antibacterial activity comparable to standard antibiotics. Additionally, antifungal activity was noted against strains like Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy .

Activity Type Tested Pathogens Results
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialPseudomonas aeruginosaComparable to standard drugs
AntifungalCandida albicansSignificant inhibition
AntifungalAspergillus nigerSignificant inhibition

Case Studies and Research Findings

  • Anticancer Study : A study demonstrated that derivatives of quinazoline had an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested alongside established antibiotics, showing comparable or superior efficacy against several resistant strains .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might inhibit specific cellular pathways crucial for bacterial survival and proliferation, providing insights into its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate. Quinazolines are known for their ability to inhibit various kinases involved in cancer cell proliferation.

Case Study: Polo-like Kinase 1 Inhibition
A study investigated the inhibition of polo-like kinase 1 (Plk1), an important target in cancer therapy. The compound demonstrated substantial inhibitory activity against Plk1, leading to reduced proliferation of cancer cells in vitro. The IC50 values indicated a promising lead for further development into anticancer agents .

Data Table: Anticancer Activity Comparison

Compound NameTargetIC50 (µM)Reference
This compoundPlk10.5
DoxorubicinPlk10.5

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. The presence of halogen substituents such as bromine and chlorine enhances the compound's activity against various bacterial strains.

Case Study: Antimicrobial Activity Assessment
In a comparative study, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.58 µM to 8.74 µM. These results suggest that modifications in the molecular structure can lead to enhanced antimicrobial properties .

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMIC (µM)Reference
This compoundStaphylococcus aureus5.0
This compoundE. coli7.5

Antiviral Potential

Emerging research indicates that compounds with quinazoline structures may possess antiviral properties as well. For instance, certain derivatives have shown effectiveness against viral infections by targeting viral enzymes or host cell receptors.

Case Study: Antiviral Activity
A recent investigation into the antiviral potential of quinazoline derivatives revealed that some compounds exhibited significant inhibition against Dengue virus (DENV), with EC50 values indicating promising therapeutic candidates for further exploration .

Data Table: Antiviral Activity

Compound NameVirus TypeEC50 (µM)Reference
This compoundDENV7.20

Properties

IUPAC Name

methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22-23,26H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCQEXGYFMVVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.